molecular formula C9H7NO3 B051443 5-Nitro-2-indanone CAS No. 116530-60-0

5-Nitro-2-indanone

Cat. No. B051443
M. Wt: 177.16 g/mol
InChI Key: VSEBFWRYDORZJI-UHFFFAOYSA-N
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Description

5-Nitro-2-indanone is a chemical compound with potential applications in various fields due to its unique chemical structure. The compound has been the subject of research due to its interesting chemical and physical properties, as well as its potential for synthesis of complex molecules.

Synthesis Analysis

The synthesis of 5-Nitro-2-indanone and related compounds involves several chemical reactions, highlighting the compound's versatility and the interest in its chemical synthesis. For example, a catalyst-free domino reaction allows for the synthesis of highly functionalized indanone-fused tetrahydroisoxazoles from nitrosoarene and 1,6-ynenone with good chemo- and regioselectivity, representing a new strategy for multifunctionalization of an internal alkyne with nitrosoarene by formation of two rings and four bonds in a single operation (Qiu et al., 2019).

Molecular Structure Analysis

The molecular structure of 5-Nitro-2-indanone is characterized by the presence of a nitro group attached to the indanone framework, which significantly influences its chemical reactivity and physical properties. The synthesis and characterization of related compounds, such as 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, provide insights into the compound's structure and properties, including crystal structure determined by X-ray single crystal diffraction analysis (Li et al., 2012).

Chemical Reactions and Properties

5-Nitro-2-indanone participates in various chemical reactions, showcasing its reactivity and potential for creating diverse chemical structures. For instance, rapid cycloaddition reactions with a variety of electron-rich dienophiles, including amidines, enamines, and ketene acetals, have been reported, demonstrating the electron-deficient nature of related compounds like 5-nitro-1,2,3-triazine and its utility in organic synthesis (Glinkerman & Boger, 2018).

Physical Properties Analysis

The physical properties of 5-Nitro-2-indanone, such as melting point, boiling point, and solubility, are crucial for its application in various fields. While specific data on 5-Nitro-2-indanone was not directly available, the synthesis and characterization of structurally related compounds provide valuable insights into the physical properties that can be expected for 5-Nitro-2-indanone.

Chemical Properties Analysis

The chemical properties of 5-Nitro-2-indanone, including its reactivity towards nucleophiles and electrophiles, are of significant interest. Studies on related compounds, such as the efficient synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes, highlight the chemical versatility and reactivity of the nitro and indanone groups, which can be extrapolated to understand the chemical behavior of 5-Nitro-2-indanone (Palmieri et al., 2010).

Scientific Research Applications

  • Nucleophilic Aromatic Substitution Reactions : A study explored the efficiency of nucleophilic aromatic substitution reactions with fluoride ion on substrates including 5-nitro-indanones. This process has implications in the synthesis of fluoroaromatic compounds, which are significant in the field of pharmaceuticals and radiolabeling for imaging technologies (Enas, Garcia, Mathis, & Gerdes, 1993).

  • Chemotherapeutic Nitroheterocyclic Compounds : Research on the preparation of nitrofurfurylidene, nitrothenylidene, and nitropyrrolylmethylene derivatives of substituted 1-Indanones for chemotherapeutic applications was conducted. These compounds are significant in the development of new chemotherapeutic agents (Albrecht & Schröder, 1970).

  • Microbiological Transformations : Another study examined the microbiological transformation of 5-Methoxy-2-(5-nitrofurfuryliden)-1-indanone by various microorganisms, which is relevant in understanding microbial interactions with nitrofuran derivatives and their environmental impact (Wieglepp, Hoyer, & Kieslich, 1973).

  • Antimicrobial Activities : The synthesis and evaluation of 2-(5-Nitro-2-imidazolylmethylene)-1-indanones and related compounds for their antimicrobial activities were investigated. This study highlights the potential of these compounds in treating bacterial infections (Rufer, Kessler, & Schröder, 1975).

  • Catalytic Asymmetric Nitroaldol Reaction : Research on the synthesis of optically active nitro-3a,4,5,6,7,7a-hexahydro-I-indanone using a catalytic asymmetric nitroaldol reaction was reported. This is significant in asymmetric synthesis, a crucial aspect of modern pharmaceutical production (Sasai, Hiroi, Yamada, & Shibasaki, 1997).

  • Heterotopic Ligands and Organometallic Chemistry : A study involving 2-Indanone reacting with various compounds to form enamine 2-indenyl crown ethers is noteworthy in organometallic chemistry, specifically in the synthesis of ligands for metal complexes (Plenio & Burth, 1996).

  • Applications in Wearable Artificial Kidney : The development of polymeric chemisorbents using 5-vinyl-1-indanone for use in a wearable artificial kidney was explored. This study contributes to advancements in medical devices for renal failure treatment (Jong et al., 2020).

Safety And Hazards

5-Nitro-2-indanone is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-nitro-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEBFWRYDORZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363600
Record name 5-Nitro-2-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-indanone

CAS RN

116530-60-0
Record name 5-Nitro-2-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-2-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JR Keeffe, AJ Kresge, Y Yin - Journal of the American Chemical …, 1988 - ACS Publications
Rate and equilibrium constants for the interconversion of 2-indanone with its enol and enolate ion have been determined in dilute aqueous acid and base solution (ionic strength= 0.10 …
Number of citations: 43 pubs.acs.org
FG Bordwell, AC Knipe - Journal of the American Chemical …, 1971 - ACS Publications
In 0.05 M methanolic sodium methoxide solution 1-phenyl-2-indanone (7) is converted almost quantitatively to its enolate ion 7a which has a high intensity maximum at 300 nm. The rate …
Number of citations: 36 pubs.acs.org
X Zhao, D Gong, Y Jiang, D Guo, Y Zhu… - European Journal of …, 2017 - Elsevier
… After oximation of 5-nitro-2-indanone in the presence of hydroxylamine, the 5-nitro-2-indanone oxime was obtained and subsequently converted into 7-nitro-1,2,3,4-tetrahydroisoquinolin…
Number of citations: 38 www.sciencedirect.com
JB Nevy, DC Hawkinson, G Blotny, X Yao… - Journal of the …, 1997 - ACS Publications
… 5-Nitro-2-indanone (2b) was prepared as above from 2-indanone (700 mg, 5.0 mmol), except that after addition of 2-indanone to the nitric acid, the reaction mixture was removed from …
Number of citations: 26 pubs.acs.org
ET Solomons - 1970 - search.proquest.com
… 89 5-Nitro-2-bromoindān- - - - - - - - - - - - - - - - - - - - - - - - - - - - 89 5-Nitro-2-indanone - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - 9O 5-… 5–Nitro–2-indanone (86) was synthesized using cold …
Number of citations: 2 search.proquest.com
PS Tobias, FJ Kezdy - Journal of the American Chemical Society, 1969 - ACS Publications
… , the pA"a of 5nitro-2-indanone was measured tobe 8.94 in water and 9.48 in deuterium oxide). … (7) The close analog 5-nitro-2-indanone is known to readily give a carbanion in aqueous …
Number of citations: 30 pubs.acs.org
RF Watson - 1963 - search.proquest.com
The investigationrepor te dhe re in isd ir ec te d tow ard theclarifi ca tio nof th ena tu reofva rio us ty pesofelectronicintera ctionw hich may ta kep la ce in o rg an ic mo le cu le s. In …
Number of citations: 1 search.proquest.com
M Ni, E Esposito, VP Raj, L Muzi, F Zunino… - Bioorganic & Medicinal …, 2015 - Elsevier
… 2-Aminomethyl-nitro-13, -dimethylamino-14 and morpholino-phenylacetic acids 15 were obtained from 5-nitro-2-indanone by azido-Schmidt reaction, 29 followed by the opening of the …
Number of citations: 19 www.sciencedirect.com
I Washington - 2003 - search.proquest.com
… The literature reports on the nitration of 2-indanone to give 5-nitro-2-indanone in a 54% yield.30 In light of this 21b (Scheme 5) could possibly undergo acid catalyzed cyclization to give …
Number of citations: 2 search.proquest.com

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